2H-Tetrazol-5-amine, 2-dodecyl-
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Overview
Description
2H-Tetrazol-5-amine, 2-dodecyl- is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds Tetrazoles consist of a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of tetrazole derivatives, including 2H-Tetrazol-5-amine, 2-dodecyl-, can be approached through several methods. One common method involves the reaction of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst . Another method is the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine . Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
2H-Tetrazol-5-amine, 2-dodecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . The compound also reacts with active metals to produce new compounds that can be explosive upon shock . Common reagents used in these reactions include cyclohexyl isocyanide and trimethylsilyldiazomethane . Major products formed from these reactions include substituted tetrazoles and other heterocyclic compounds .
Scientific Research Applications
2H-Tetrazol-5-amine, 2-dodecyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . The compound’s ability to act as a bioisostere for carboxylate groups makes it valuable in drug design and development . In industry, tetrazole derivatives are used in the production of explosives, propellants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2H-Tetrazol-5-amine, 2-dodecyl- involves its interaction with molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s electron-withdrawing properties and ability to stabilize negative charges through delocalization contribute to its biological activity . The presence of the dodecyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2H-Tetrazol-5-amine, 2-dodecyl- can be compared with other tetrazole derivatives, such as 5-aminotetrazole and 2-aryl-2H-tetrazoles. While all these compounds share the tetrazole ring structure, the presence of different substituents imparts unique properties and applications . For example, 5-aminotetrazole is commonly used in the synthesis of pyrimidines, while 2-aryl-2H-tetrazoles are synthesized through cycloaddition reactions and have applications in medicinal chemistry . The dodecyl group in 2H-Tetrazol-5-amine, 2-dodecyl- makes it particularly suitable for applications requiring enhanced lipophilicity and membrane penetration .
Properties
CAS No. |
139476-73-6 |
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Molecular Formula |
C13H27N5 |
Molecular Weight |
253.39 g/mol |
IUPAC Name |
2-dodecyltetrazol-5-amine |
InChI |
InChI=1S/C13H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-13(14)15-17-18/h2-12H2,1H3,(H2,14,16) |
InChI Key |
GMWLXVMVRUKTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1N=C(N=N1)N |
Origin of Product |
United States |
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